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Cat. No.: B1670344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dexlansoprazole is a second-generation proton pump inhibitor (PPI) utilized in the

management of acid-related gastrointestinal disorders, such as gastroesophageal reflux

disease (GERD) and erosive esophagitis.[1][2] As the (R)-enantiomer of lansoprazole,

dexlansoprazole offers a distinct pharmacokinetic profile, primarily due to its innovative dual

delayed-release formulation, which prolongs plasma concentration and enhances the duration

of acid suppression.[1][2][3] This guide provides a detailed overview of the molecular structure,

chemical formula, and physicochemical properties of dexlansoprazole, along with key

experimental protocols for its synthesis and analysis.

Molecular Structure and Chemical Identity
Dexlansoprazole is a chiral sulfoxide belonging to the substituted benzimidazole class of

compounds.[1] Its chemical structure consists of a benzimidazole ring system linked to a

pyridine ring through a methylsulfinyl group. The chirality of the molecule is centered at the

sulfur atom.

The absolute configuration of dexlansoprazole is (R).[3] This stereospecificity is crucial to its

pharmacological activity and distinguishes it from its S-enantiomer (levolansoprazole) and the

racemic mixture, lansoprazole.[3][4]
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Chemical Identification Data
The following table summarizes the key chemical identifiers for dexlansoprazole.

Identifier Value

Chemical Formula C₁₆H₁₄F₃N₃O₂S[3][4]

IUPAC Name
2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-

pyridinyl]methylsulfinyl]-1H-benzimidazole[1]

CAS Number 138530-94-6[3]

Molecular Weight 369.36 g/mol [3][4]

Canonical SMILES
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3

N2)OCC(F)(F)F

Isomeric SMILES
CC1=C(C=CN=C1C--INVALID-LINK--

C2=NC3=CC=CC=C3N2)OCC(F)(F)F[3]

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-

14(10)24-9-16(17,18,19)8-25(23)15-21-11-4-2-

3-5-12(11)22-15/h2-7H,8-9H2,1H3,

(H,21,22)/t25-/m1/s1[3]

InChIKey MJIHNNLFOKEZEW-RUZDIDTESA-N[3]

Physicochemical Properties
Key physicochemical data for dexlansoprazole are presented below. These properties are

critical for formulation development and understanding its behavior in biological systems.
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Property Value

Physical Appearance White to nearly white crystalline powder[4]

Melting Point ~140°C (with decomposition)[4]

Solubility

Freely Soluble: Dimethylformamide, methanol,

dichloromethane, ethanol, ethyl

acetate[4]Soluble: Acetonitrile[4]Slightly Soluble:

Ether[4]Very Slightly Soluble:

Water[4]Practically Insoluble: Hexane[4]

Optical Activity Dextrorotatory (+)[3]

Experimental Protocols
The synthesis and analysis of dexlansoprazole require precise control over stereochemistry

and purity. The following sections detail common experimental methodologies.

Protocol 1: Synthesis via Asymmetric Oxidation
The industrial synthesis of dexlansoprazole is achieved through the asymmetric oxidation of

its prochiral sulfide precursor, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-

benzimidazole. A modified Sharpless-Kagan oxidation is commonly employed.[5][6]

Methodology:

Catalyst Formation: A chiral titanium complex is formed in situ. To a solution of the sulfide

precursor in a suitable organic solvent (e.g., toluene), titanium(IV) isopropoxide and (+)-

diethyl L-tartrate (DET) are added. The mixture is stirred, often with the addition of water, to

form the active chiral catalyst.[5]

Base Addition: An organic base, typically diisopropylethylamine (DIPEA), is added to the

reaction mixture.[5][7]

Oxidation: The mixture is cooled to a controlled temperature (e.g., -5°C to 5°C). An oxidizing

agent, such as cumene hydroperoxide, is then added dropwise to initiate the

enantioselective oxidation of the sulfur atom.[7]
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Reaction Monitoring and Quenching: The reaction is monitored for completion (typically 2-6

hours) by a suitable chromatographic method (e.g., HPLC). Upon completion, the reaction is

quenched, for example, with an aqueous solution of sodium thiosulfate.

Purification: The crude dexlansoprazole is extracted from the aqueous phase using an

organic solvent. The product is then purified through crystallization, often from a solvent

system like acetone/water or ethanol/heptane, to yield high enantiomeric excess (>99.5%).

[5][8]

Protocol 2: Structural Characterization by X-Ray Powder
Diffraction (XRPD)
XRPD is used to characterize the solid-state form of dexlansoprazole, confirming its

crystallinity and identifying specific polymorphs.

Methodology:

Sample Preparation: A small amount of the crystalline dexlansoprazole powder is gently

packed into a sample holder.

Instrument Setup: The analysis is performed using a powder diffractometer equipped with a

CuKα radiation source (λ = 1.5418 Å).[8][9]

Data Collection: The instrument is set to scan the sample over a defined 2θ angle range,

typically from 3° to 40°.

Operating Conditions:

Geometry: Bragg-Brentano[8][9]

Scan Step Size: 0.03°[8][9]

Scan Step Time: 1 second[8][9]

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, is

analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a

specific crystalline form.
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Protocol 3: Chiral Purity and Separation by High-
Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for separating dexlansoprazole from its (S)-enantiomer and

confirming its enantiomeric excess (e.e.).

Methodology:

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based

columns are highly effective.

Recommended Columns: Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) or

Chiralpak AS (amylose tris((S)-1-phenylethylcarbamate)) have demonstrated good

resolution for lansoprazole enantiomers.[10]

Mobile Phase Preparation: A typical mobile phase consists of a mixture of hexane, ethanol,

and methanol. The exact ratio is optimized to achieve baseline separation.

Sample Preparation: A solution of dexlansoprazole is prepared in the mobile phase or a

compatible solvent at a known concentration.

Chromatographic Conditions:

Injection Volume: 10-20 µL

Flow Rate: 1.0 mL/min

Detection: UV detection at a wavelength of 285 nm.

Data Analysis: The retention times for the (R)- and (S)-enantiomers will differ. The

enantiomeric excess is calculated from the peak areas of the two enantiomers using the

formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100.

Visualized Workflows and Pathways
Stereochemical Relationship of Lansoprazole
Enantiomers
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Lansoprazole exists as a racemic mixture of two enantiomers, dexlansoprazole ((R)-

lansoprazole) and levolansoprazole ((S)-lansoprazole), which are non-superimposable mirror

images due to the chiral sulfoxide center.

Lansoprazole (Racemic Mixture)

Enantiomers

Lansoprazole
(R/S Mixture)

Dexlansoprazole
((R)-Enantiomer)

Active Drug

Chiral
Separation

Levolansoprazole
((S)-Enantiomer)

Chiral
Separation

Mirror Images
(Non-superimposable)

Click to download full resolution via product page

Stereochemical relationship of lansoprazole enantiomers.

Synthetic Workflow for Dexlansoprazole
This diagram outlines the key steps in the asymmetric synthesis of dexlansoprazole from its

sulfide precursor.
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Asymmetric synthesis of dexlansoprazole.
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Mechanism of Action: Proton Pump Inhibition
Dexlansoprazole exerts its therapeutic effect by irreversibly inhibiting the final step of gastric

acid secretion in parietal cells.

Mechanism of action of dexlansoprazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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